Z-Lys(Ac)-OH.DCHA

Description

Contextual Significance of Protected Lysine (B10760008) Derivatives in Peptide Chemistry

The synthesis of peptides requires the sequential joining of amino acids in a precisely defined order. Lysine, a fundamental amino acid, possesses two amino groups: the α-amino group, which participates in the formation of the peptide backbone, and the ε-amino group located on its side chain. cdnsciencepub.com The presence of this second nucleophilic group on the side chain complicates peptide synthesis; if left unprotected, it can react with the activated carboxyl group of an incoming amino acid, leading to the formation of branched peptides and a mixture of undesired side products. wiley-vch.de

Common protecting groups for the lysine side chain include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The key principle governing their use is orthogonality. wiley-vch.desigmaaldrich.com An orthogonal protecting group strategy allows for the selective removal of one type of protecting group under specific chemical conditions without affecting others. sigmaaldrich.com For example, in Fmoc-based SPPS, the temporary Nα-Fmoc group is removed with a mild base (like piperidine), while the permanent side-chain protecting groups (like Boc on lysine) remain intact until the final cleavage from the resin with a strong acid. chemimpex.com This differential stability is crucial for building complex peptides, including those that are cyclic, branched, or carry specific modifications. sigmaaldrich.com

Role of Z-Lys(Ac)-OH.DCHA as a Specialized Building Block in Synthetic Methodologies

This compound serves as a highly specialized building block for introducing a pre-acetylated lysine residue into a peptide sequence. The utility of this compound is defined by its unique protection scheme:

Nε-Acetyl Group (Ac): The acetyl group on the lysine side chain is a stable, permanent modification that is generally not removed during subsequent synthetic steps. Its primary role is to mimic the post-translational modification of lysine acetylation. Lysine acetylation is a critical epigenetic mechanism that regulates gene expression by altering chromatin structure and serves as a key signaling event in numerous cellular processes. nih.govacs.org By incorporating a building block like Lys(Ac), researchers can synthesize specific segments of proteins, such as histone tails, with precisely placed acetyl marks. nih.govelifesciences.org These synthetic acetylated peptides are invaluable tools for studying the enzymes responsible for acetylation and deacetylation (e.g., histone acetyltransferases and histone deacetylases) and for elucidating the functional consequences of specific acetylation events. nih.govacs.orgnih.gov

Nα-Benzyloxycarbonyl Group (Z): The Z-group is a classic Nα-protecting group, often used in solution-phase peptide synthesis and certain solid-phase strategies. cdnsciencepub.comrsc.org It is stable to the conditions used to remove some other protecting groups but can be cleaved using methods like catalytic hydrogenolysis or strong acids like HBr in acetic acid. This provides an orthogonal handle for continuing peptide chain elongation after the acetylated lysine has been incorporated.

Dicyclohexylamine (B1670486) Salt (DCHA): The formation of a DCHA salt enhances the compound's handling characteristics. Amino acid derivatives are often oils or amorphous solids that can be difficult to purify and weigh accurately. The DCHA salt typically renders the compound as a stable, crystalline solid, which simplifies purification by recrystallization and improves its shelf-life. cdnsciencepub.com

A historical example of its application was reported in 1963 for the synthesis of various peptides of ε-N-acetyl-L-lysine. cdnsciencepub.com In that work, α-N-carbobenzoxy-ε-N-acetyl-L-lysine (Z-Lys(Ac)-OH) was prepared and crystallized as its dicyclohexylamine salt before being used to create di- and tripeptides for enzymatic studies. cdnsciencepub.com More recent research into histone biology frequently utilizes similar building blocks, such as Fmoc-Lys(Ac)-OH or Boc-Lys(Ac)-OH, in solid-phase peptide synthesis to create site-specifically acetylated histone peptides for studying the activity of epigenetic regulatory complexes. nih.govnih.govelifesciences.org The principle remains the same: the use of a pre-acetylated and orthogonally protected lysine building block is essential for accessing chemically defined, modified peptides for biochemical and biological investigation.

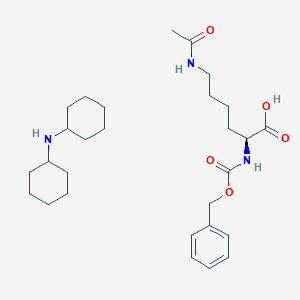

Structure

2D Structure

Properties

Molecular Formula |

C28H45N3O5 |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

(2S)-6-acetamido-2-(phenylmethoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C16H22N2O5.C12H23N/c1-12(19)17-10-6-5-9-14(15(20)21)18-16(22)23-11-13-7-3-2-4-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,17,19)(H,18,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 |

InChI Key |

VJVMZEPJQFOKJN-UQKRIMTDSA-N |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for Z Lys Ac Oh.dcha

Historical and Classical Solution-Phase Synthetic Routes

The synthesis of differentially protected lysine (B10760008) derivatives has traditionally been a cornerstone of peptide chemistry. pharm.or.jp Solution-phase methods, while often laborious, have provided the foundational strategies for preparing compounds like Z-Lys(Ac)-OH.DCHA.

Strategies for α-Amino and ε-Amino Protection and Deprotection in Lysine Derivatives

The primary challenge in modifying lysine is the selective protection of its two amino groups, the α-amino and the ε-amino group, which exhibit different pKa values. nih.gov The α-amino group is involved in peptide bond formation, while the ε-amino group on the side chain must be protected to prevent unwanted side reactions. openaccesspub.org

Classical strategies often involved the use of copper complexes to temporarily shield the α-amino and α-carboxyl groups, allowing for the selective acylation of the ε-amino group. pharm.or.jp Following the protection of the ε-amino group, the copper would be removed, and the α-amino group could then be protected with a different group. For instance, Nε-tert-butoxycarbonyl-L-lysine (Lys(Boc)) could be prepared and subsequently reacted to introduce the benzyloxycarbonyl (Z) group at the α-position. pharm.or.jp

Another historical approach utilized temporary protection of the Nε-amino group with a benzylidene group. This would be followed by the introduction of the Z-group at the α-position. Subsequent removal of the benzylidene group and acetylation of the Nε-amino group would yield the desired product. However, this method was often hampered by the instability of the benzylidene intermediates. pharm.or.jp

Utilization of Dicyclohexylamine (B1670486) Salt Formation for Isolation and Purification

A key step in the classical synthesis of Z-Lys(Ac)-OH is its isolation and purification as a dicyclohexylamine (DCHA) salt. pharm.or.jpgoogle.com Many N-protected amino acids, particularly those that are oils or difficult to crystallize as free acids, are converted into their DCHA salts. bachem.combachem.com This process often yields a stable, crystalline solid that is easier to handle, weigh, and purify through recrystallization. bachem.combachem.comgoogle.com

The formation of the DCHA salt is a straightforward acid-base reaction where the acidic carboxyl group of the protected lysine derivative protonates the basic nitrogen atom of dicyclohexylamine. tandfonline.com This not only facilitates purification but also enhances the stability and storage of the compound. bachem.com Before its use in subsequent peptide synthesis steps, the free acid must be liberated from the DCHA salt. bachem.comatamanchemicals.com This is typically achieved by treating the salt with a strong acid, such as phosphoric acid or sulfuric acid, in a biphasic system of an organic solvent and water. bachem.comatamanchemicals.comgoogle.comgoogle.com The dicyclohexylammonium (B1228976) salt of the strong acid precipitates or dissolves in the aqueous phase, while the desired protected amino acid remains in the organic phase. bachem.comatamanchemicals.com

Modern and Optimized Synthetic Protocols

With the increasing demand for peptides in research and therapeutics, the need for efficient and scalable syntheses of protected amino acids like this compound has grown. Modern protocols focus on improving yields, purity, and stereochemical control, particularly in large-scale production.

Enhanced Yields and Purity Considerations in Large-Scale Synthesis

Modern synthetic strategies often build upon the classical foundations but incorporate refinements to improve efficiency. For large-scale synthesis, robust processes with minimal side-product formation are essential. google.com The choice of reagents and reaction conditions is optimized to maximize yield and purity. For instance, the use of highly efficient coupling agents and the careful control of pH and temperature can significantly impact the outcome of the synthesis. google.com

The purification of the final product is also a critical consideration. While DCHA salt formation remains a valuable technique, modern chromatographic methods, such as preparative high-performance liquid chromatography (HPLC), are often employed to achieve the high purity required for pharmaceutical applications. salk.edu

| Intermediate/Product | Typical Yield | Purification Method |

| Nε-protected Lysine | Good to High | Crystallization, Extraction |

| Nα, Nε-diprotected Lysine | Moderate to High | DCHA salt formation, Recrystallization |

| This compound | High | Recrystallization, HPLC |

Control of Stereochemical Integrity During Synthesis of this compound

Maintaining the stereochemical integrity of the chiral center at the α-carbon of lysine is of utmost importance during synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. thieme-connect.decore.ac.uk The risk of racemization is particularly high during the activation of the carboxyl group for peptide coupling. bachem.com

To minimize racemization, several strategies are employed. The use of specific coupling reagents that suppress racemization is a common approach. Furthermore, conducting reactions at low temperatures can help to preserve the stereochemical purity of the amino acid derivative. pharm.or.jpgoogle.com The formation of the DCHA salt itself does not typically induce racemization. However, the conditions used for subsequent liberation of the free acid must be carefully controlled. bachem.com Analytical techniques such as chiral HPLC are used to verify the enantiomeric purity of the final product. bachem.com

Exploration of Environmentally Benign Synthetic Approaches for this compound Production

In recent years, there has been a growing emphasis on developing "green" chemical processes that are more environmentally friendly. escholarship.org This includes the use of less hazardous solvents, reducing the number of synthetic steps, and improving atom economy. While specific research on green synthesis routes for this compound is not extensively documented in the provided search results, general principles of green chemistry are being applied to peptide synthesis and can be extrapolated.

One area of focus is the development of catalytic methods that avoid the use of stoichiometric amounts of reagents. escholarship.org For instance, enzymatic methods for the selective protection and deprotection of amino acids are being explored as they can offer high selectivity under mild, aqueous conditions. Another approach involves the use of more benign solvents or even solvent-free reaction conditions. The development of more efficient, one-pot syntheses that reduce the need for intermediate isolation and purification steps would also contribute to a greener process. As the field of green chemistry continues to evolve, it is likely that more sustainable methods for the production of this compound and other protected amino acids will emerge.

Application of Z Lys Ac Oh.dcha in Peptide and Chemical Biology Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. peptide.com The choice of protecting groups for the amino acid side chains is critical to prevent unwanted side reactions during the sequential coupling and deprotection steps. peptide.com

Compatibility with Orthogonal Protecting Group Chemistries (e.g., Boc/Bzl, Fmoc/tBu)

A key advantage of Z-Lys(Ac)-OH.DCHA is the compatibility of its Nα-benzyloxycarbonyl (Z) group with the two major orthogonal protecting group strategies used in SPPS: Boc/Bzl and Fmoc/tBu. iris-biotech.deissuu.comiris-biotech.de Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others under different chemical conditions. rsc.org

Boc/Bzl Strategy: In this approach, the temporary Nα-protecting group is the acid-labile tert-butoxycarbonyl (Boc) group, while semi-permanent side-chain protection is typically afforded by benzyl (B1604629) (Bzl)-based ethers, esters, and carbamates. issuu.comresearchgate.net The Z group on the lysine's alpha-amino group is stable to the repetitive acid treatments (e.g., with trifluoroacetic acid, TFA) used to remove the Boc group at each cycle of the synthesis. peptide.comthieme-connect.de It is then typically removed at the end of the synthesis under different conditions, often through catalytic hydrogenation. issuu.com

Fmoc/tBu Strategy: This widely used strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. issuu.comresearchgate.net The Z group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal, making this compound suitable for incorporation into Fmoc-based SPPS. iris-biotech.depeptide.com

This orthogonality ensures that the acetylated lysine (B10760008) can be incorporated at a specific site without interfering with the ongoing peptide chain elongation.

Table 1: Compatibility of Protecting Groups in SPPS

| Protecting Group Strategy | Nα-Protecting Group | Side-Chain Protecting Groups | This compound Compatibility | Deprotection Conditions for Z-Group |

| Boc/Bzl | Boc (tert-butoxycarbonyl) | Bzl (benzyl) based | Compatible | Catalytic Hydrogenation |

| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tBu (tert-butyl) based | Compatible | Catalytic Hydrogenation |

Fragment Condensation and Ligation Techniques for Assembling Complex Peptide Architectures

For the synthesis of large peptides and small proteins, a convergent approach involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear stepwise synthesis. acs.orggoogle.com this compound can be utilized in the synthesis of protected peptide fragments containing acetylated lysine. These fragments can then be assembled using various fragment condensation and ligation techniques.

One such powerful method is Native Chemical Ligation (NCL), which involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. rsc.org While this compound itself is not directly used in the ligation junction, it can be incorporated within the peptide fragments that are subsequently joined. The stability of the Z and acetyl groups to the ligation conditions is a critical requirement.

Role in Solution-Phase Peptide Synthesis and Fragment Coupling

Prior to the widespread adoption of SPPS, peptide synthesis was primarily conducted in solution. Solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex targets. chemicalbook.comgoogle.com Z-protected amino acids, including Z-Lys(Ac)-OH, are extensively used in solution-phase strategies. chemicalbook.compharm.or.jp The DCHA salt form of the amino acid enhances its crystallinity and stability, making it easier to handle and purify. google.compharm.or.jpgoogleapis.com

In solution-phase fragment condensation, protected peptide segments are coupled in solution. The Z group is a classic protecting group in this context, offering stability and reliable deprotection methods. researchgate.netgoogle.com For instance, a dipeptide fragment could be synthesized using this compound, and after conversion to the free acid, it can be coupled with another amino acid or peptide fragment. google.com

Synthesis of Peptides and Peptidomimetics Containing Nε-Acetylated Lysine Residues

The primary application of this compound is the synthesis of peptides containing Nε-acetylated lysine. nih.govbiorxiv.org Lysine acetylation is a vital post-translational modification (PTM) that plays a regulatory role in numerous cellular processes, including gene expression and metabolism. nih.govresearchgate.netnih.gov The ability to synthesize peptides with site-specifically acetylated lysine residues is essential for studying the functional consequences of this modification. nih.govresearchgate.net

Strategies for Site-Specific Incorporation of Acetylated Lysine Analogs

The use of this compound in SPPS or solution-phase synthesis is a direct and robust method for the site-specific incorporation of acetylated lysine. By introducing this building block at the desired position in the peptide sequence, researchers can ensure that the acetylation is present only at that specific site. biorxiv.org

Alternative strategies for introducing acetylated lysine or its mimics exist, such as the genetic incorporation of non-canonical amino acids or the chemical modification of cysteine residues to mimic acetylated lysine. nih.govresearchgate.netresearchgate.net However, the direct incorporation of the authentically modified amino acid using building blocks like this compound often provides the most accurate representation of the native peptide.

Table 2: Research Findings on the Synthesis of Nε-Acetylated Peptides

| Research Focus | Key Finding | Reference |

| Enzyme Inhibition | Replacing Nε-acetyl-lysine with Nε-thioacetyl-lysine in peptide substrates can lead to potent and selective inhibitors of human NAD+-dependent protein deacetylases (sirtuins). | nih.gov |

| PTM Regulation | Site-specific incorporation of acetyl-lysine demonstrated the inhibitory effect of acetylation at Lys-622 on the catalytic efficiency of Arabidopsis acetyl-CoA synthetase. | biorxiv.org |

| Bitter Taste Peptides | The synthesis of analogs of a bitter peptide (BPIa) revealed that both the basicity and the side chain length of the N-terminal amino acid, including lysine, are important for the intensity of the bitter taste. | oup.com |

Preparation of Synthetic Probes for Post-Translational Modification Investigations

Synthetic peptides containing acetylated lysine, prepared using this compound, serve as invaluable probes for investigating the biological roles of PTMs. nih.gov These synthetic probes can be used in a variety of applications, including:

Enzyme Substrate Specificity Studies: To determine the substrate specificity of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). biorxiv.org

Antibody Generation and Characterization: As antigens to generate antibodies that specifically recognize acetylated lysine residues in proteins. researchgate.net

Structural Biology: For crystallization and structural analysis to understand how acetylation affects protein conformation and interactions.

Binding Assays: To identify and characterize "reader" proteins that contain domains specifically recognizing acetylated lysine, such as bromodomains. researchgate.net

Functional Assays: To directly assess the functional consequences of acetylation on enzyme activity, protein-protein interactions, or protein stability. nih.govacs.org

The availability of well-defined, synthetically accessible acetylated peptides, facilitated by reagents like this compound, is therefore fundamental to advancing our understanding of the complex regulatory networks governed by lysine acetylation.

Derivatization and Functionalization Strategies Involving Z Lys Ac Oh.dcha

Introduction of Bioorthogonal Functional Groups on Z-Lys(Ac)-OH.DCHA

The strategic placement of bioorthogonal functional groups onto this compound or its analogs is a key strategy for enabling highly specific chemical ligations in complex biological environments. These groups, which react selectively with a partner functional group without interfering with native biological functionalities, are instrumental in modern chemical biology.

Synthesis of Azide- and Alkyne-Functionalized Z-Lys(Ac)-OH Derivatives

The introduction of azide (B81097) (N₃) and alkyne groups onto lysine (B10760008) derivatives provides powerful handles for subsequent "click chemistry" reactions. While direct functionalization of this compound itself is not the common route, analogs are synthesized to incorporate these bioorthogonal moieties.

For instance, α-azido derivatives of lysine can be prepared, where the α-amino group is replaced by an azide. issuu.com A notable example is (S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine (B1670486) salt (N₃-L-Lys(Z)-OH*DCHA). issuu.comiris-biotech.de This compound retains the Z-protection on the ε-amino group, making it a useful building block for incorporating an azide at the N-terminus of a peptide. issuu.com The synthesis of such azido (B1232118) amino acids can be achieved through methods like the diazo-transfer reaction on the corresponding primary amine. metu.edu.tr

Similarly, alkyne functionalities can be introduced. One common approach is to acylate the ε-amino group of a lysine derivative with a molecule containing an alkyne, such as 4-pentynoic acid. rsc.org This results in a lysine building block with a terminal alkyne on its side chain, ready for click chemistry. For example, Fmoc-L-Lys(pentynoyl)-OH is a commercially available building block used to incorporate an alkyne function into peptide sequences. iris-biotech.de While this example uses Fmoc protection, a similar strategy could be envisioned for Z-protected analogs.

| Functionalized Lysine Derivative | Protection Scheme | Bioorthogonal Group | CAS Number |

| N₃-L-Lys(Z)-OH*DCHA | ε-Z, α-N₃ | Azide | 1414891-50-1 |

| Fmoc-L-Lys(pentynoyl)-OH | α-Fmoc, ε-pentynoyl | Alkyne | Not specified |

| H-L-Lys(4-N₃-Z)-OH hydrochloride | ε-(4-azido-Z) | Azide | Not specified |

Applications in Click Chemistry for Bioconjugation and Scaffold Construction

Azide- and alkyne-functionalized lysine derivatives are extensively used in click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comissuu.com These reactions are highly efficient and specific, allowing for the covalent linkage of peptides to other molecules or scaffolds with high precision. springernature.com

Bioconjugation: Peptides synthesized with an azide- or alkyne-functionalized lysine can be conjugated to a wide range of molecules, including fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and other biomolecules like proteins or nucleic acids. issuu.comescholarship.org For example, a peptide containing an alkyne-functionalized arginine analog was successfully conjugated to an azide-functionalized fluorescent dye. nih.gov This strategy is also applicable to lysine derivatives for site-specific labeling. rsc.org

Scaffold Construction: These functionalized amino acids are also crucial for building more complex molecular architectures. They can be used to create dendrimers, where multiple peptide chains are grown from a central core, or to cyclize peptides. thieme-connect.de The orthogonality of click chemistry allows for the sequential and controlled assembly of these structures. Researchers have used azide-functionalized building blocks to create glycopolypeptides by clicking them onto alkyne-bearing monosaccharides. escholarship.org

Chemical Modifications for Development of Advanced Research Tools

Beyond bioorthogonal handles, this compound and its related derivatives are modified to create sophisticated tools for chemical biology research. The differential protection of the α- and ε-amino groups is key to these strategies.

For instance, the Boc protecting group, often used in conjunction with Z-protection (e.g., Z-Lys(Boc)-OH), allows for orthogonal deprotection strategies. nih.govpeptide.com The Boc group is acid-labile, while the Z group is typically removed by hydrogenolysis. issuu.com This enables the selective deprotection of one amino group while the other remains protected, allowing for site-specific modifications. This is particularly useful for synthesizing protected peptide fragments that can be later coupled together in solution or on solid phase. peptide.com

Furthermore, lysine derivatives can be incorporated into probes to study enzyme activity. For example, Z-Lys(Boc)-OH has been used in the synthesis of peptidyl thrombin inhibitors. medchemexpress.com The strategic placement and modification of the lysine residue can influence the binding affinity and specificity of the resulting inhibitor.

Another application is the development of heterotrifunctional cross-linking reagents. A linker molecule containing an amine-reactive group, a ketone-reactive group, and a thiol group was synthesized using Boc-Lys(Z)-OH as a starting material, demonstrating the utility of orthogonally protected lysine in creating complex chemical tools. psu.edu

Incorporation into Branched Peptides, Peptidomimetics, and Macrocyclic Structures

The unique properties of modified lysine residues are exploited to construct non-linear and cyclic peptide structures.

Branched Peptides: Lysine is a natural branching point in peptide synthesis. By selectively deprotecting the ε-amino group of a lysine residue within a peptide chain, a second peptide can be synthesized from the side chain. thieme-connect.de Using an orthogonally protected building block like Fmoc-Lys(Boc)-OH or Boc-Lys(Fmoc)-OH allows for the controlled synthesis of such branched structures. peptide.comnih.gov This approach is used to create structures like multiple antigen peptides (MAPs) for immunological studies.

Peptidomimetics: Z-Lys(Ac)-OH and its analogs can be incorporated into peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with modified backbones or side chains to improve properties like stability or bioavailability. For example, dipeptides such as Z-Lys(Boc)-Thr(t-but)-OH have been synthesized as key intermediates for building peptidomimetic scaffolds designed to mimic the beta-turn structure of somatostatin. escholarship.org

Macrocyclic Structures: The side chain of lysine can be used to form a cyclic structure by creating a lactam bridge with the C-terminus of the peptide or another side chain. This is a common strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity and selectivity. The synthesis of cyclic peptides often involves the use of orthogonally protected lysine derivatives to ensure that cyclization occurs at the desired position. justia.comresearchgate.net For example, the synthesis of cyclic lipodepsipeptides, a class of natural products, often involves macrocyclization via an ester bond, and modified lysine residues can be part of these complex structures. ugent.be

Advanced Analytical Methodologies for Z Lys Ac Oh.dcha and Its Products

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural analysis of Z-Lys(Ac)-OH.DCHA, confirming its molecular structure and identifying any related substances. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework of a compound. For lysine (B10760008) derivatives, both ¹H and ¹³C NMR are utilized. While specific spectral data for this compound is not broadly published, data from analogous compounds like N-acetyllysine and other protected lysine derivatives inform the expected spectral features. nih.govdb-thueringen.de For instance, ¹³C NMR can be used to monitor Nε-lysine acetylation by installing a ¹³C-acetyl probe, which allows for direct detection of the modification. frontiersin.org This method is particularly advantageous as it is non-perturbing and does not require tags that could interfere with biochemical processes. frontiersin.org The chemical shifts in the NMR spectrum provide a fingerprint of the molecule, allowing for the verification of the presence of the benzyloxycarbonyl (Z), acetyl (Ac), and dicyclohexylamine (B1670486) (DCHA) groups, as well as the lysine backbone.

Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and its reaction products, confirming their identity. bachem.com Techniques such as Electrospray Ionization (ESI-MS), often coupled with High-Performance Liquid Chromatography (HPLC-ESI-MS/MS), are powerful for analyzing complex mixtures. researchgate.net This combination allows for the separation of components before they are introduced into the mass spectrometer, which then provides mass-to-charge ratio (m/z) data for each component. In studies of Nα-acetyl-L-lysine, HPLC-ESI-MS/MS has been successfully used to identify various reaction products, such as Schiff bases and pyridinium (B92312) derivatives, by analyzing their mass spectra and fragmentation patterns. researchgate.net

| Compound | Technique | Solvent | Key Observations / Chemical Shifts (ppm) | Source |

|---|---|---|---|---|

| N-acetyllysine | ¹³C NMR | D₂O | 22.96, 27.18, 31.92, 40.10, 55.77, 174.27, 179.77 | nih.gov |

| N-alpha-Acetyl-L-lysine | ¹H NMR | Water (pH 7.0) | Shifts observed at 500 MHz frequency. | nih.gov |

| Nα-acetyl-α-lysine | ¹³C NMR | Not Specified | Used ¹³C-labelled lysine to confirm biosynthetic pathway. | researchgate.net |

| Nα-acetyl-L-lysine reaction products | HPLC-ESI-MS/MS | Methanol | Identified Schiff base (m/z 345.2) and isomeric pyridinium derivatives (m/z 649.3). | researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation in Complex Reaction Mixtures (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of amino acid derivatives. fishersci.com Reversed-phase HPLC is frequently used, where the compound is passed through a column with a nonpolar stationary phase. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are often reported for commercially available lysine derivatives, as determined by HPLC. tcichemicals.comtcichemicals.com Research on the synthesis of related compounds, such as Z-Lys(Boc)-OH·DCHA, has reported purities of 99.5% as measured by HPLC. pharm.or.jp Furthermore, HPLC is a critical tool for monitoring the progress of reactions, as demonstrated in the synthesis of N²-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine, where it was used to quantify product formation. google.comgoogleapis.com

Thin-Layer Chromatography (TLC) offers a rapid, qualitative method for assessing purity and monitoring reactions. sigmaaldrich.comsigmaaldrich.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The separation of components is visualized, often under UV light, providing a quick check of the reaction's completion or the presence of impurities. bachem.com While less precise than HPLC, its simplicity and speed make it an invaluable tool in the synthetic chemistry lab.

| Compound | Method | Reported Purity | Source |

|---|---|---|---|

| Nα-(tert-Butoxycarbonyl)-Nε-benzyloxycarbonyl-L-lysine | HPLC | >98.0% | tcichemicals.comtcichemicals.com |

| Z-Lys(Boc) · DCHA | HPLC | 99.5% | pharm.or.jp |

| Boc-Lys(Z)-OH | TLC | ≥98% | sigmaaldrich.com |

| Nε-Acetyl-L-lysine | TLC | ≥98% | sigmaaldrich.com |

| Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylammonium (B1228976) Salt | HPLC | >98.0% | tcichemicals.com |

Techniques for Assessing Enantiomeric Purity and Diastereomeric Ratios

For chiral molecules like this compound, which is derived from L-lysine, confirming the stereochemical integrity is paramount. Techniques must be able to distinguish between enantiomers and, in the case of reaction products, diastereomers.

Assessing Enantiomeric Purity often involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be separated and quantified using standard chromatographic methods like HPLC or ion-exchange chromatography. cdnsciencepub.com A method was developed to determine the enantiomeric purity of N-methylamino acids by coupling them with a lysine derivative to form diastereomeric peptides, which were then analyzed on an amino-acid analyzer. cdnsciencepub.com For some commercial lysine derivatives, an enantiomeric purity of at least 99.7% is specified. iris-biotech.de The goal is often to achieve a high enantiomeric excess (e.e.), which can be greater than 95% for certain synthesis methods. google.com

Assessing Diastereomeric Ratios is crucial when new stereocenters are formed during a reaction. HPLC is a powerful tool for separating and quantifying diastereomers. For example, in the synthesis of a lisinopril (B193118) intermediate, HPLC was used to determine the ratio of the (S,S) to (R,S) diastereomers, which varied depending on the reaction conditions. google.comgoogleapis.com Circular Dichroism (CD) spectroscopy can also be a valuable technique for studying the conformations of diastereomeric pairs, as demonstrated in the analysis of poly(lysine)-pectate complexes. uniroma2.it The different spatial arrangements of atoms in diastereomers lead to distinct CD spectra, allowing for their differentiation. uniroma2.itcdnsciencepub.com

| Analysis Type | Methodology | Application Example | Source |

|---|---|---|---|

| Enantiomeric Purity | Ion-Exchange Chromatography | Analysis of diastereomeric lysyl peptides to determine enantiomeric purity of N-methylamino acids. | cdnsciencepub.com |

| Diastereomeric Ratio | HPLC | Determining the (S,S)/(R,S) ratio of N²-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)-N⁶-trifluoroacetyl-L-lysine. | google.comgoogleapis.com |

| Diastereomeric Conformation | Circular Dichroism (CD) | Studying the different behaviors of poly(L-lysine)/pectate and poly(D-lysine)/pectate complexes. | uniroma2.it |

| Enantiomeric Purity | Not Specified | Commercial specification for N3-D-Lys(Fmoc)-OH reported as min. 99.7%. | iris-biotech.de |

Mechanistic and Reactivity Studies of Z Lys Ac Oh.dcha

Investigation of Protecting Group Stability and Lability under Various Reaction Conditions

The successful synthesis of peptides relies on the strategic use of protecting groups that are stable during peptide bond formation but can be selectively removed under specific conditions. peptide.com The Z-group, a "modern" protecting group, is valued for its stability across a broad range of reaction conditions. researchgate.net It is typically introduced using benzyl (B1604629) chloroformate under Schotten-Baumann conditions and can form crystalline, stable salts with bases like dicyclohexylamine (B1670486) (DCHA). thieme-connect.de

The stability of the Z and acetyl protecting groups in Z-Lys(Ac)-OH.DCHA is paramount. The Z-group is generally stable to the basic conditions used for the removal of the Fmoc group, a common Nα-protecting group in solid-phase peptide synthesis (SPPS). peptide.com This orthogonality allows for the selective deprotection of the N-terminus without affecting the lysine (B10760008) side chain. peptide.comresearchgate.net However, the Z-group is labile to strong acidic conditions and catalytic hydrogenolysis. researchgate.netthieme-connect.de

The acetyl group protecting the ε-amino function of lysine is generally stable under the acidic and basic conditions typically employed in peptide synthesis. Its removal often requires more forcing conditions, which are not typically encountered during the routine steps of peptide elongation.

The stability of these protecting groups can be influenced by the solvent and the presence of other reagents. For instance, while the Z-group is stable to many acidic reagents, it can be cleaved under strong acidic conditions like boiling methanolic HCl. wiley-vch.de

Table 1: Stability of Protecting Groups in this compound under Common Peptide Synthesis Conditions

| Condition | Z-group (Nα) Stability | Acetyl-group (Nε) Stability |

| Acidic (e.g., TFA for Boc removal) | Generally stable, but prolonged exposure or strong acids can cause cleavage. peptide.com | Stable |

| Basic (e.g., Piperidine (B6355638) for Fmoc removal) | Stable. peptide.comiris-biotech.de | Stable |

| Catalytic Hydrogenolysis (e.g., H₂/Pd) | Labile. researchgate.netthieme-connect.de | Stable |

| Strong Nucleophiles (e.g., Hydrazine) | Stable | Can be labile |

Analysis of Side Reactions and Impurity Profiles During Coupling and Deprotection Steps

During peptide synthesis, the potential for side reactions can lead to the formation of impurities, compromising the yield and purity of the target peptide. With this compound, several side reactions can occur during both the coupling and deprotection steps.

During the activation of the carboxylic acid for peptide bond formation, racemization of the α-carbon is a significant concern. wiley-vch.de The use of coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress this side reaction. rsc.org Another potential side reaction is the formation of undesired byproducts due to the reactivity of the protecting groups themselves or their cleavage products. For example, during the acid-mediated removal of other protecting groups like Boc, the generated carbocations can lead to the alkylation of sensitive residues if not properly scavenged. peptide.compeptide.com

Deprotection steps also present challenges. Incomplete deprotection of the Nα-Z-group can lead to truncated or deletion sequences. Conversely, premature loss of the ε-acetyl group, although less common, could result in branched peptides. The conditions used for removing the Z-group, such as strong acid or catalytic hydrogenolysis, must be carefully controlled to avoid modification of other amino acid residues in the peptide chain. researchgate.net For instance, catalytic hydrogenolysis can be inhibited by sulfur-containing amino acids. thieme-connect.de

The presence of the DCHA salt itself can sometimes influence side reactions. In one documented case, the amount of DCHA was related to the extent of a rearrangement/hydrolysis side reaction of a hydroorotic moiety in the synthesis of degarelix. google.comgoogle.com

Table 2: Potential Side Reactions and Impurities Associated with this compound

| Step | Potential Side Reaction/Impurity | Contributing Factors |

| Coupling | Racemization | Activation method, absence of racemization suppressors. wiley-vch.de |

| Formation of N-acylurea | Use of carbodiimide (B86325) coupling reagents without additives. | |

| Incomplete coupling | Steric hindrance, inefficient activation. | |

| Deprotection | Incomplete Z-group removal | Insufficient reaction time or catalyst poisoning. thieme-connect.de |

| Modification of other residues | Harsh cleavage conditions, lack of scavengers. peptide.com | |

| Formation of hydantoin (B18101) derivatives | Under certain basic conditions, especially with specific peptide sequences. google.comgoogle.com |

Kinetic and Thermodynamic Parameters Governing Reactivity in Peptide Bond Formation

The efficiency of peptide bond formation using this compound is governed by both kinetic and thermodynamic factors. The rate of the coupling reaction (kinetics) is influenced by several variables, including the concentration of reactants, temperature, solvent, and the choice of coupling reagent. The steric hindrance around the reacting centers, both from the amino acid side chains and the protecting groups, can significantly impact the reaction rate. wiley-vch.de

Thermodynamically, the formation of the peptide bond is an equilibrium process. To drive the reaction towards the product side, the equilibrium must be shifted, which is typically achieved by using an excess of one of the reactants or by removing a byproduct. The activation of the carboxylic acid group is a key step in overcoming the activation energy barrier for the reaction. Different activating agents will have different effects on the reaction's thermodynamic profile.

While specific kinetic and thermodynamic data for the reaction of this compound are not extensively published in readily available literature, the general principles of peptide coupling apply. The choice of a suitable solvent that can solubilize all reactants is crucial. thieme-connect.de The reactivity of the activated carboxyl group is designed to be high enough for efficient coupling but not so high as to promote side reactions like racemization. core.ac.uk The development of more efficient coupling reagents and optimized reaction protocols continues to be an active area of research in peptide chemistry to enhance both the speed and fidelity of peptide synthesis.

Table 3: Factors Influencing the Kinetics and Thermodynamics of Peptide Bond Formation with this compound

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Coupling Reagent | Affects the rate of formation of the active ester/intermediate. | Can influence the overall free energy change of the reaction. |

| Solvent | Affects solubility of reactants and can influence transition state stabilization. | Can shift the equilibrium position. |

| Temperature | Increases reaction rate (Arrhenius equation). | Can affect the position of equilibrium (van't Hoff equation). |

| Steric Hindrance | Decreases reaction rate due to steric clash. wiley-vch.de | Can introduce strain in the product, affecting stability. |

| Concentration | Higher concentrations generally lead to faster reaction rates. | Can shift the equilibrium towards products. |

Emerging Research Avenues and Future Perspectives for Z Lys Ac Oh.dcha

Development of Novel Protecting Group Strategies and Synthesis Technologies

The utility of Z-Lys(Ac)-OH.DCHA is intrinsically linked to the strategies of protecting group chemistry. The development of orthogonal protecting groups, which can be removed under distinct conditions without affecting others, is a cornerstone of modern peptide and organic synthesis. acs.org Research is actively pursuing novel protecting groups for lysine (B10760008) that offer enhanced solubility, milder deprotection conditions, and unique functionalities. acs.orgchemrxiv.org

For instance, new carbamate-based protecting groups like the pyridoxal (B1214274) 5'-phosphate (PLP)-cleavable aminobutanamide carbamate (B1207046) (Abac) and the periodate-cleavable aminobutanol (B45853) carbamate (Aboc) have been developed. acs.orgchemrxiv.org These groups are designed to be biocompatible and can be removed from fully folded proteins, a significant advantage in chemoenzymatic synthesis. acs.org While distinct from the Z and acetyl groups, the principles behind their development—namely orthogonality and mild cleavage—inform future strategies that could be applied to derivatives like this compound. The goal is to create a more versatile toolbox for chemists, allowing for the synthesis of increasingly complex molecules where precise control over lysine's reactive side chain is paramount.

Advances in synthesis technologies, particularly in solid-phase peptide synthesis (SPPS) and flow synthesis, are also expanding the potential for using specialized derivatives. chemrxiv.orgsyncrest.com SPPS allows for the efficient assembly of peptides, and the choice of protecting groups like those on this compound is critical. issuu.com The use of DCHA salts is a practical consideration in these syntheses, as it often improves the handling and stability of the amino acid derivative. google.com Future synthesis technologies will likely focus on improving the efficiency and scalability of incorporating such specialized monomers, potentially through automated flow chemistry systems that can handle complex reaction sequences with high fidelity. syncrest.com

Table 1: Comparison of Lysine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

|---|---|---|---|

| Benzyloxycarbonyl | Z, Cbz | Catalytic hydrogenation | Stable under acidic and basic conditions used for Boc and Fmoc removal. issuu.com |

| tert-Butyloxycarbonyl | Boc | Moderate to strong acid (e.g., TFA). issuu.com | Widely used in Boc-based SPPS. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine). issuu.com | Standard for Fmoc-based SPPS. |

| Acetyl | Ac | Generally stable; enzymatic or harsh chemical cleavage. | Mimics post-translational modification. |

| Allyloxycarbonyl | Alloc, Aloc | Pd(0) catalysis. issuu.com | Orthogonal to Fmoc and Boc groups. |

| Aminobutanamide carbamate | Abac | Pyridoxal 5'-phosphate (PLP). acs.orgchemrxiv.org | Biocompatible, cleavable on folded proteins. |

Expanded Utility in Synthetic Biology and Advanced Chemical Materials Research

The precise control offered by the protecting groups on this compound makes it a valuable tool for emerging research in synthetic biology. The acetyl group on the lysine side chain is particularly significant as it mimics a natural post-translational modification (acetylation), which plays a critical role in regulating protein function and gene expression. The synthesis of peptides and proteins containing site-specifically acetylated lysine residues is essential for studying the biological impact of this modification. Research into histone deacetylase (HDAC) inhibitors, for example, has involved the synthesis of Nε-acetyl lysine derivatives as a starting point for creating novel anticancer agents. researchgate.net

Furthermore, the development of chemoenzymatic strategies allows for the construction of complex protein structures, such as heterotypic ubiquitin chains, which are crucial for understanding cellular signaling pathways. acs.orgchemrxiv.org These methods rely on synthetic ubiquitin monomers with selectively protected lysine residues that can be enzymatically ligated and then deprotected for further chain elongation. chemrxiv.org The principles demonstrated with novel protecting groups like Abac and Aboc could be adapted for use with acetylated lysine derivatives to explore the function of acetylation in the ubiquitin system.

In advanced materials research, protected amino acids serve as building blocks for creating novel polymers and biomaterials. This compound could be incorporated into peptidic structures designed for specific functions, such as acting as intermediates in the synthesis of neuroprotective agents or peptidyl thrombin inhibitors. chemicalbook.comchemicalbook.commedchemexpress.com The defined stereochemistry and functional groups of the amino acid allow for the creation of materials with precise three-dimensional structures and biological activities.

Computational and Theoretical Approaches to Predict Reactivity and Conformational Behavior

Computational and theoretical chemistry are becoming indispensable tools for understanding and predicting the behavior of complex molecules like this compound. While experimental data provides essential benchmarks, computational models can offer insights into reaction mechanisms, conformational preferences, and intermolecular interactions at a level of detail that is difficult to achieve through experiments alone.

Quantum mechanical (QM) calculations can be employed to predict the reactivity of the molecule, such as the ease of deprotection of the Z and acetyl groups under various conditions. These theoretical approaches can help in designing more efficient synthetic routes and in understanding the mechanisms of enzymes that may interact with the acetylated lysine side chain. As computational methods become more powerful and accurate, they will play an increasingly important role in guiding the synthesis and application of specialized amino acid derivatives, enabling the in silico design of molecules with desired properties before they are synthesized in the lab.

Table 2: List of Compound Names Mentioned

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-Benzyloxycarbonyl-Nε-acetyl-L-lysine dicyclohexylamine (B1670486) salt |

| Z-Lys(Boc)-OH.DCHA | Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine dicyclohexylamine salt |

| Abac | Aminobutanamide carbamate |

| Aboc | Aminobutanol carbamate |

| SPPS | Solid-Phase Peptide Synthesis |

| DCHA | Dicyclohexylamine |

| HDAC | Histone deacetylase |

| TFA | Trifluoroacetic acid |

| PLP | Pyridoxal 5'-phosphate |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Z-Lys(Ac)-OH.DCHA, and how do protective groups influence its reactivity?

- Methodological Answer : The Z (benzyloxycarbonyl) group protects the α-amino group, while the Ac (acetyl) group protects the ε-amino side chain of lysine. Orthogonal protection strategies (e.g., using acid-labile Boc or base-labile Fmoc groups) are critical to avoid premature deprotection. For example, Z groups are typically removed via catalytic hydrogenation, whereas Ac groups require alkaline hydrolysis. Ensure reaction conditions (pH, temperature) align with the stability of protective groups to prevent side reactions .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>98% by area under the curve).

- NMR (¹H/¹³C) : Verify absence of residual solvents (e.g., DCM) and correct integration ratios for aromatic (Z group) and acetyl protons.

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ ≈ 439.5 g/mol for Z-Lys(Ac)-OH; DCHA counterion adds 181.3 g/mol).

- Melting Point Analysis : Compare observed values (e.g., 120–125°C) with literature data to detect impurities .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : The compound is used to incorporate acetylated lysine residues into peptides, mimicking post-translational modifications. Key steps include:

- Coupling : Activate the carboxyl group with HOBt/DIC in DMF.

- Deprotection : Remove Z groups via hydrogenolysis (Pd/C, H₂) and Ac groups via hydrazinolysis (NH₂NH₂·H₂O).

- Validation : Use MALDI-TOF MS to confirm peptide sequence and modification sites .

Advanced Research Questions

Q. How can researchers optimize solid-state polymerization of Z-Lys derivatives for high molecular weight poly(lysine)s?

- Methodological Answer : Traditional solution-phase ring-opening polymerization (ROP) of Z-Lys N-carboxyanhydride (NCA) often yields low conversion due to side reactions. Solid-state methods improve efficiency:

- Conditions : Use hexylamine initiator ([M]₀:[I]₀ = 100:1) in hexanes at 50°C for 45 hours.

- Analysis : Monitor conversion via ¹H NMR (disappearance of NCA peaks at δ 6.5–7.0 ppm). SEC-MALS confirms absolute molecular weights (8.5–50.0 kg/mol) and narrow dispersity (Đ < 1.2) .

Q. What experimental strategies resolve contradictions in enzymatic activity data for this compound with Lys-Gingipain?

- Methodological Answer : Discrepancies in reported activity (e.g., optimal pH varying between 7.5–8.5) may arise from assay conditions:

- Buffer Selection : Use Tris-HCl (pH 8.0) instead of phosphate buffers to avoid metal ion interference.

- Substrate Concentration : Maintain [S] < 2 mM to prevent substrate inhibition.

- Control Experiments : Include Z-Lys-OH (without Ac) to isolate the effect of ε-acetylation on enzyme kinetics .

Q. How does the incorporation of this compound into synthetic biology systems enhance biological containment?

- Methodological Answer : In engineered E. coli, Z-Lys is incorporated into proteins via a modified pyrrolysyl-tRNA synthetase pair. Key considerations:

- Toxicity : Z-Lys disrupts native protein folding, inducing cell death in escape scenarios.

- Environmental Robustness : Test growth in Z-Lys-free media to ensure containment system specificity.

- Cross-Species Compatibility : Verify non-target organisms (e.g., B. subtilis) lack the orthogonal tRNA synthetase, preventing unintended toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.